2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 1158773-95-5
VCID: VC0349712
InChI: InChI=1S/C17H19N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,18,19,22)
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35g/mol

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide

CAS No.: 1158773-95-5

Cat. No.: VC0349712

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide - 1158773-95-5

Specification

CAS No. 1158773-95-5
Molecular Formula C17H19N3O2
Molecular Weight 297.35g/mol
IUPAC Name N,N-dimethyl-2-[4-(phenylcarbamoylamino)phenyl]acetamide
Standard InChI InChI=1S/C17H19N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,18,19,22)
Standard InChI Key NYHOREPPCIKLOI-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide is an organic compound characterized by an anilinocarbonyl group attached to a phenyl ring, which is further connected to an N,N-dimethylacetamide moiety. The compound is also known by several other names in scientific literature, including N,N-dimethyl-2-{4-[(phenylcarbamoyl)amino]phenyl}acetamide and N,N-dimethyl-2-(4-(3-phenylureido)phenyl)acetamide .

Identifiers

The compound is uniquely identified through various systematic codes and registration numbers, crucial for unambiguous identification in chemical databases and literature.

Identifier TypeValue
CAS Registry Number1158773-95-5
VCIDVC0349712
PubChem Compound ID37976449
Standard InChIKeyNYHOREPPCIKLOI-UHFFFAOYSA-N
IUPAC NameN,N-dimethyl-2-[4-(phenylcarbamoylamino)phenyl]acetamide

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide is essential for evaluating its potential applications and handling requirements.

Basic Properties

PropertyValue
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Physical StateNot specified in available data
AppearanceNot specified in available data
XLogP3-AA1.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Topological Polar Surface Area61.4 Ų
Complexity370

Structural Information

The molecular structure of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide features several functional groups that contribute to its chemical behavior and potential reactivity.

Structural FeatureDescription
SMILES NotationCN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Standard InChIInChI=1S/C17H19N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,18,19,22)
Key Functional GroupsN,N-dimethylacetamide moiety, anilinocarbonyl group, urea linkage

Structural Analysis and Configuration

The compound contains several important structural elements that define its chemical behavior and potential applications:

Core Structure

The backbone of the molecule consists of a 4-aminophenyl group connected to an N,N-dimethylacetamide moiety through a methylene bridge. The amino group of the phenyl ring is further functionalized with an anilinocarbonyl group, creating a urea linkage between the two aromatic rings .

Structure-Activity Relationships

The structural features of 2-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylacetamide provide insights into its potential biological activities:

Pharmacophore Elements

The compound contains several structural elements that are common in biologically active molecules:

  • Urea linkage: Known to interact with various biological targets, particularly through hydrogen bonding with protein residues .

  • N,N-dimethylacetamide group: Similar structures have shown various biological activities, including anti-inflammatory and antibacterial effects, as observed in studies on N,N-dimethylacetamide itself .

  • Aromatic rings: The two phenyl rings may participate in hydrophobic interactions with biological targets, a common feature in many drug-receptor interactions .

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